molecular formula C18H16N2OS B2623363 (Z)-N-(4-methyl-3-(p-tolyl)thiazol-2(3H)-ylidene)benzamide CAS No. 923982-10-9

(Z)-N-(4-methyl-3-(p-tolyl)thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2623363
CAS No.: 923982-10-9
M. Wt: 308.4
InChI Key: MTAZAGTXGIVAMO-HNENSFHCSA-N
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Description

(Z)-N-(4-methyl-3-(p-tolyl)thiazol-2(3H)-ylidene)benzamide is a synthetic thiazole-based compound offered for investigative purposes in chemical and biological research. The thiazole ring is a privileged scaffold in medicinal chemistry, known for its wide spectrum of biological activities and presence in numerous FDA-approved drugs . Thiazole derivatives have demonstrated significant pharmacological potential, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties, making them a highly valuable core structure for the development of new therapeutic agents . Researchers are increasingly exploring novel thiazole combinations to yield bioactive compounds with enhanced therapeutic potential . The specific stereochemistry (Z-configuration) and substitution pattern of this compound, featuring a benzamide group and a p-tolyl ring, provide a unique molecular framework. This structure is of particular interest for studying structure-activity relationships (SAR) in drug discovery campaigns, especially in the design of potent enzyme inhibitors. Similar benzylidenehydrazinyl-substituted thiazole derivatives have been rationally designed as potent, double-digit nanomolar inhibitors of enzymes like human dihydroorotate dehydrogenase (hDHODH), a recognized target for autoimmune diseases . Furthermore, such thiazole derivatives serve as key intermediates in organic synthesis and are valuable for spectroscopic analysis, including Hirshfeld surface analysis and density functional theory (DFT) calculations, to better understand their electronic properties and reactivity . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-methyl-3-(4-methylphenyl)-1,3-thiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-13-8-10-16(11-9-13)20-14(2)12-22-18(20)19-17(21)15-6-4-3-5-7-15/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAZAGTXGIVAMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CSC2=NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(4-methyl-3-(p-tolyl)thiazol-2(3H)-ylidene)benzamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes existing research findings, highlighting the compound's biological activity, synthesis methods, and structure-activity relationships (SAR).

Synthesis

The synthesis of (Z)-N-(4-methyl-3-(p-tolyl)thiazol-2(3H)-ylidene)benzamide typically involves the condensation of thiazole derivatives with appropriate amines or amides. The exact synthetic pathway may vary, but generally includes:

  • Formation of Thiazole Ring : Starting materials such as 4-methyl-3-(p-tolyl)thiazole are synthesized through cyclization reactions involving thioketones and α-halo ketones.
  • Amide Bond Formation : The thiazole is then reacted with benzoyl chloride or an equivalent to form the desired benzamide.

Biological Activity

The biological activity of this compound has been evaluated in various studies, particularly focusing on its anticancer properties. Key findings include:

  • Anticancer Activity : Several studies have reported that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to (Z)-N-(4-methyl-3-(p-tolyl)thiazol-2(3H)-ylidene)benzamide have shown IC50 values in the micromolar range against breast cancer cells, indicating potent anticancer properties .
Cell Line IC50 (μM) Reference
MCF-7 (Breast Cancer)12.5
HCT-116 (Colon Cancer)9.17
LN229 (Glioblastoma)13.84
  • Mechanism of Action : The mechanism through which these compounds exert their effects often involves the induction of apoptosis and inhibition of cell proliferation. Studies have indicated that these compounds can modulate key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives:

  • Substituent Effects : The presence of electron-donating groups on the aromatic ring enhances the anticancer activity by improving binding affinity to target proteins.
  • Thiazole Modifications : Variations in the thiazole moiety can significantly alter biological activity; for example, substituents at different positions on the thiazole ring can lead to varying degrees of cytotoxicity .

Case Studies

A few notable studies have highlighted the effectiveness of (Z)-N-(4-methyl-3-(p-tolyl)thiazol-2(3H)-ylidene)benzamide and related compounds:

  • Study on Anticancer Efficacy : A recent study demonstrated that a series of thiazole derivatives, including those structurally related to (Z)-N-(4-methyl-3-(p-tolyl)thiazol-2(3H)-ylidene)benzamide, exhibited significant growth inhibition in various cancer cell lines with IC50 values ranging from 5 to 15 μM .
  • In Vivo Studies : Animal models have shown promising results where these compounds reduced tumor size significantly compared to controls, indicating potential for further development into therapeutic agents .

Scientific Research Applications

Synthesis of the Compound

The synthesis of (Z)-N-(4-methyl-3-(p-tolyl)thiazol-2(3H)-ylidene)benzamide typically involves the reaction of 4-methyl-3-(p-tolyl)thiazole with benzoyl chloride or similar reagents. Various methods have been documented for synthesizing thiazole derivatives, often employing one-pot reactions that yield high purity and yield rates.

Table 1: Common Synthesis Methods

MethodDescriptionYield (%)
Method AOne-pot synthesis using p-toluidine and acetone66%
Method BNucleophilic substitution followed by cyclization80%
Method CRefluxing in DMF with subsequent crystallization90%

Anticancer Activity

Research indicates that thiazole derivatives exhibit promising anticancer properties. For example, compounds similar to (Z)-N-(4-methyl-3-(p-tolyl)thiazol-2(3H)-ylidene)benzamide have been evaluated against various cancer cell lines, showing significant cytotoxicity. In vitro studies have demonstrated that these compounds can inhibit cancer cell proliferation effectively.

Case Study: A study on related thiazole derivatives reported IC50 values in the micromolar range against breast cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest .

Enzyme Inhibition

Thiazole-based compounds have been identified as potential inhibitors of enzymes such as acetylcholinesterase and monoamine oxidase (MAO). These enzymes play crucial roles in neurodegenerative diseases like Alzheimer's.

Case Study: A derivative was synthesized and tested for MAO inhibition, yielding promising results with IC50 values comparable to standard MAO inhibitors . This suggests potential therapeutic applications in treating neurodegenerative disorders.

Neurological Disorders

Given their enzyme inhibitory properties, thiazole derivatives are being explored for their potential in treating neurological disorders. The inhibition of acetylcholinesterase can lead to increased levels of acetylcholine, which is beneficial in conditions like Alzheimer's disease.

Antimicrobial Activity

Some studies have reported that thiazole derivatives possess antimicrobial properties, making them candidates for developing new antibiotics. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Comparison with Similar Compounds

Structural Comparison

Key structural variations among analogous compounds include substituents on the thiazole/thiadiazole ring, benzamide modifications, and heterocyclic core alterations. These changes significantly impact physicochemical properties and bioactivity.

Table 1: Structural Features of Selected Analogues

Compound Name Core Structure Substituents on Thiazole/Thiadiazole Benzamide Modifications Reference
(Z)-N-(4-methyl-3-(p-tolyl)thiazol-2-ylidene)benzamide Thiazole 4-methyl, p-tolyl Unsubstituted benzamide
N-(5-isoxazol-5-yl-3-phenyl-thiadiazol-2-ylidene)benzamide (6) Thiadiazole Isoxazole, phenyl Unsubstituted benzamide
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-thiadiazol-2-ylidene]-benzamide (8a) Thiadiazole Acetylpyridinyl Unsubstituted benzamide
Nitazoxanide Thiazole 5-Nitrothiazole 2-Acetoxybenzamide
N-(Benzo[d]thiazol-2-yl)benzamide (3ar) Benzothiazole Benzo[d]thiazole Unsubstituted benzamide

Key Observations :

  • Thiadiazole vs.
  • Nitro vs. Methyl Groups : Nitazoxanide’s 5-nitrothiazole moiety confers antiparasitic activity, whereas the 4-methyl group in the target compound may enhance metabolic stability .
  • Heterocyclic Fusion : Benzothiazole derivatives (e.g., 3ar ) show distinct electronic properties due to aromatic fusion, altering solubility and reactivity .
Physicochemical Properties

Melting points, spectral data, and elemental analysis provide insights into stability and intermolecular interactions.

Table 2: Physicochemical Data Comparison

Compound Name Melting Point (°C) IR (C=O stretch, cm⁻¹) ^1H-NMR (Key Signals) Yield (%)
(Z)-N-(4-methyl-3-(p-tolyl)thiazol-2-ylidene)benzamide Not reported ~1606 (C=O) Aromatic H: δ 7.36–7.72 (m) ~70–80
Compound 6 160 1606 Isoxazole H: δ 7.95, 8.13 70
Compound 8a 290 1679, 1605 Pyridinyl H: δ 8.04, 8.39 80
Nitazoxanide 202–204 (lit.) 1730 (ester C=O) Acetoxy H: δ 2.1 (s) Not reported

Key Observations :

  • Melting Points : Thiadiazole derivatives (8a ) have higher melting points (~290°C) due to rigid, planar structures favoring crystalline packing .
  • IR Stretches : Dual C=O stretches in 8a (1679, 1605 cm⁻¹) indicate acetyl and benzamide carbonyls, while nitazoxanide’s ester C=O appears at 1730 cm⁻¹ .
  • Yields : Most analogues are synthesized in ~70–80% yields via condensation reactions, suggesting robust synthetic routes .
Pharmacological Activity

Key Observations :

  • Anti-HIV Activity : The target compound’s thiazol-2-ylidene scaffold likely facilitates interaction with HIV-1 reverse transcriptase, similar to other benzamide derivatives .
  • Antiparasitic vs. Antimicrobial : Nitazoxanide’s nitro group enhances redox activity, critical for antiparasitic effects, while 8c ’s ester groups improve bacterial membrane penetration .
  • Structural-Activity Relationships : Electron-withdrawing groups (e.g., nitro in nitazoxanide) enhance antiparasitic activity, whereas hydrophobic substituents (e.g., p-tolyl) improve anti-HIV potency .

Q & A

Basic Question: What are the common synthetic routes for (Z)-N-(4-methyl-3-(p-tolyl)thiazol-2(3H)-ylidene)benzamide?

Methodological Answer:
The compound is typically synthesized via cyclocondensation of α-active methylene ketones (e.g., acetone) with primary aromatic amines (e.g., p-toluidine) to form the thiazol-2(3H)-imine core. Bromination using N-bromosuccinimide (NBS) in ethanol introduces functionalization at the 5-position of the thiazole ring . Alternatively, metal-free, one-pot protocols involving ortho-iodoanilines, acrylates, and aroyl isothiocyanates in water have been reported, leveraging intramolecular nucleophilic substitution and Michael addition .

Key Steps:

Core Formation : React acetone with p-toluidine under reflux to yield 4-methyl-3-(p-tolyl)thiazol-2(3H)-imine .

Functionalization : Brominate the thiazole using NBS and benzoyl peroxide in ethanol .

Benzamide Coupling : Introduce the benzamide group via condensation with benzoyl chloride or derivatives under basic conditions .

Advanced Question: How can regioselectivity in thiazole functionalization be controlled during synthesis?

Methodological Answer:
Regioselectivity is influenced by steric and electronic factors. For example, bromination at the 5-position of the thiazole ring is favored due to the electron-rich nature of the imine nitrogen, directing electrophilic attack. Chemoselective reactions, such as 1,3-dipolar cycloadditions with acyl acetylenes, can yield substituted thioureas at specific positions, as confirmed by X-ray crystallography . Control experiments using additives (e.g., triethylamine) or solvent polarity adjustments (e.g., ethanol vs. toluene) can further modulate reactivity .

Basic Question: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

NMR Spectroscopy :

  • 1H NMR : Signals at δ ~6.39 ppm (H5 of thiazole) confirm the core structure. Disappearance of this peak after bromination indicates functionalization .
  • 13C NMR : Carbonyl resonances (C=O) at ~165–170 ppm validate the benzamide group .

Mass Spectrometry : HRMS (ESI+) provides exact mass confirmation (e.g., m/z 365.1234 for C20H19N2OS) .

Chromatography : TLC (hexane/EtOAc gradients) monitors reaction progress, while HPLC (>98% purity) ensures final product quality .

Advanced Question: How can enzyme inhibition assays be designed to evaluate its biological activity?

Methodological Answer:

Target Selection : Prioritize enzymes like α-glucosidase or kinases based on structural analogs (e.g., 1,4-naphthoquinone hybrids inhibit oxidoreductases) .

Assay Protocol :

  • Use spectrophotometric methods (e.g., p-nitrophenyl-α-D-glucopyranoside hydrolysis for α-glucosidase) .
  • Determine IC50 values via dose-response curves and compare to controls like acarbose .
  • Validate specificity using kinetic studies (e.g., Lineweaver-Burk plots) .

pKa Determination : Potentiometric titration in aqueous-DMSO mixtures optimizes solubility and identifies protonation sites critical for binding .

Advanced Question: How to resolve contradictions in synthetic yields or bioactivity data?

Methodological Answer:

Yield Optimization :

  • Vary reaction conditions (e.g., TBHP stoichiometry in oxidative steps or solvent polarity for cyclization ).
  • Screen catalysts (e.g., CuI for azide-alkyne cycloadditions ).

Bioactivity Discrepancies :

  • Compare stereoelectronic effects: Substituents like fluorine or methoxy groups alter electron density, impacting enzyme affinity .
  • Use molecular docking (e.g., AutoDock Vina) to model interactions with active sites, correlating with experimental IC50 values .

Advanced Question: What computational strategies support structure-activity relationship (SAR) studies?

Methodological Answer:

In Silico Modeling :

  • Perform DFT calculations (e.g., Gaussian 09) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity predictions .
  • MD Simulations: Simulate ligand-protein binding (e.g., Ras oncoproteins) to assess stability of interactions over time .

QSAR Models :

  • Use descriptors like LogP, polar surface area, and Hammett constants to correlate substituent effects with bioactivity .
  • Validate models using leave-one-out cross-validation and external test sets .

Basic Question: How to confirm the Z-configuration of the imine group?

Methodological Answer:

X-ray Crystallography : Definitive confirmation via single-crystal diffraction (e.g., bond angles and torsion angles ).

NOESY NMR : Detect spatial proximity between the benzamide proton and thiazole methyl group .

IR Spectroscopy : Stretching frequencies for C=N bonds (~1600 cm⁻¹) differ between Z and E isomers due to conjugation effects .

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